molecular formula C10H10ClN3O2 B1313281 4-Chloro-6,7-dimethoxyquinazolin-2-amine CAS No. 221698-39-1

4-Chloro-6,7-dimethoxyquinazolin-2-amine

Cat. No. B1313281
M. Wt: 239.66 g/mol
InChI Key: CIRYMDFNFDJALS-UHFFFAOYSA-N
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Description

4-Chloro-6,7-dimethoxyquinazolin-2-amine, also known as 2-Chloro-6,7-dimethoxy-4-quinazolinamine, is a chemical compound with the molecular formula C10H10ClN3O2 . It belongs to the quinazoline family of compounds .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI string InChI=1S/C10H10ClN3O2/c1-15-7-3-5-6 (4-8 (7)16-2)13-10 (11)14-9 (5)12/h3-4H,1-2H3, (H2,12,13,14) . The molecular weight is 239.66 g/mol .


Physical And Chemical Properties Analysis

This compound is a yellow solid with a melting point of 210-212°C. It is slightly soluble in water, but soluble in DMSO, ethanol, and other organic solvents.

Scientific Research Applications

Hydrogen-Bonding Studies

In 1997, Lai, Bo, and Huang explored the hydrogen-bonding capabilities of 4-amino-2-chloro-6,7-dimethoxyquinazoline. They discovered that it forms base-paired N-H...N hydrogen-bonded dimers in a solid state, which is significant for understanding molecular interactions and designing new compounds (Lai, Bo, & Huang, 1997).

Synthesis Processes

Qu Qing-mei (2006) detailed a method for synthesizing 2-chloro-4-amino-6,7-dimethoxyquinazoline, offering insights into more efficient and adaptable production processes for industrialization (Qu Qing-mei, 2006).

Anticancer and Antimicrobial Properties

Turan-Zitouni et al. (2016) synthesized new quinazoline derivatives and evaluated their antimicrobial and cytotoxic activities. They found some of these derivatives promising for treating fungal infections, highlighting the potential of 4-Chloro-6,7-dimethoxyquinazolin-2-amine derivatives in antimicrobial and anticancer applications (Turan-Zitouni et al., 2016).

HPLC Method Development

Rao et al. (2006) developed a high-performance liquid-chromatographic method to monitor synthetic reactions of 4-amino-2-chloro-6,7-dimethoxyquinazoline, crucial for quality assurance and reaction monitoring in pharmaceutical manufacturing (Rao et al., 2006).

DNA-Binding and Antimalarial Properties

  • Garofalo et al. (2010) studied new N-alkylanilinoquinazoline derivatives derived from 4-chloro-6,7-dimethoxyquinazoline for their potential to interact with DNA and exhibit cytotoxic activities, suggesting their utility in cancer treatment and DNA research (Garofalo et al., 2010).
  • Mizukukawa et al. (2021) synthesized various 6,7-dimethoxyquinazoline-2,4-diamines, including derivatives of 4-Chloro-6,7-dimethoxyquinazolin-2-amine, and evaluated their antimalarial activity. This led to the discovery of promising antimalarial drug leads, highlighting the compound's potential in developing new antimalarial therapies (Mizukawa et al., 2021).

Safety And Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory system damage . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

properties

IUPAC Name

4-chloro-6,7-dimethoxyquinazolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O2/c1-15-7-3-5-6(4-8(7)16-2)13-10(12)14-9(5)11/h3-4H,1-2H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIRYMDFNFDJALS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90444075
Record name 4-Chloro-6,7-dimethoxyquinazolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90444075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6,7-dimethoxyquinazolin-2-amine

CAS RN

221698-39-1
Record name 4-Chloro-6,7-dimethoxyquinazolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90444075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-6,7-dimethoxyquinazolin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
J Min, K Guo, PK Suryadevara, F Zhu… - Journal of medicinal …, 2016 - ACS Publications
We previously reported a novel inhibitor of the ataxia-telangiectasia mutated (ATM) kinase, which is a target for novel radiosensitizing drugs. While our initial lead, compound 4, was …
Number of citations: 34 pubs.acs.org
EA Larocque - 2021 - hammer.purdue.edu
Enzymes that regulate the biological activity of proteins via the phosphorylation of an amino acid residue from ATP are known as protein kinase1. Kinases can exist in different states (…
Number of citations: 2 hammer.purdue.edu

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